molecular formula C12H12BrN3O2 B214243 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B214243
M. Wt: 310.15 g/mol
InChI Key: RWUCPSGBANJUPW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BML-275, is a small molecule inhibitor that targets the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various metabolic diseases such as type 2 diabetes and obesity.

Mechanism of Action

4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy-producing processes such as glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis and lipid synthesis. By inhibiting AMPK activity, 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide reduces glucose uptake and lipid oxidation, leading to a decrease in cellular energy production.
Biochemical and Physiological Effects:
4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and improve glucose tolerance in animal models of type 2 diabetes. 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects in macrophages, which may be beneficial in the treatment of inflammatory diseases such as atherosclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK, which allows for more precise manipulation of cellular energy homeostasis. However, one limitation of using 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its potential off-target effects, which may complicate data interpretation. Additionally, 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has a relatively short half-life in vivo, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in the treatment of metabolic diseases such as type 2 diabetes and obesity. Another area of interest is the potential use of 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in the treatment of inflammatory diseases such as atherosclerosis. Additionally, further research is needed to better understand the mechanism of action of 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide and to identify potential off-target effects.

Synthesis Methods

The synthesis of 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-bromo-4-methoxybenzoic acid with hydrazine hydrate to form 2-bromo-4-methoxybenzohydrazide, which is then reacted with methyl isothiocyanate to form 4-bromo-N-(2-methoxyphenyl)benzamide. This compound is then reacted with methyl magnesium bromide to form the final product, 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in scientific research for its potential therapeutic effects in various metabolic diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of type 2 diabetes. 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects in macrophages, which may be beneficial in the treatment of inflammatory diseases such as atherosclerosis.

properties

Product Name

4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12BrN3O2/c1-16-11(8(13)7-14-16)12(17)15-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,15,17)

InChI Key

RWUCPSGBANJUPW-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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